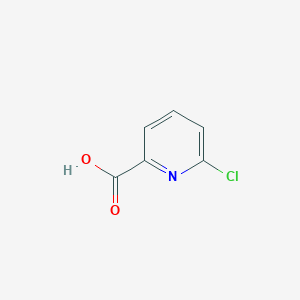
6-Chloropicolinic acid
Overview
Description
Synthesis Analysis
The synthesis of chlorinated picolinic acids often involves multiple steps, including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis reactions. For instance, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine demonstrates a process that could be analogous to synthesizing 6-Chloropicolinic acid, with a reported overall yield of 57.8% (Huo Ling-yan, 2011). This suggests that a similar approach could be utilized for this compound, adjusting the chlorination step to target the desired position on the picolinic acid molecule.
Molecular Structure Analysis
The molecular structure of chlorinated picolinic acids is characterized by the presence of chloro groups attached to the pyridine ring, which significantly influences their chemical reactivity and physical properties. Techniques such as IR, MS, ^1HNMR, and ^13CNMR are essential for confirming the structures of synthesized compounds, as demonstrated in the synthesis of 3,4,5-trichloropicolinic acid (Huo Ling-yan, 2011).
Chemical Reactions and Properties
Chlorinated picolinic acids undergo various chemical reactions, including electrochemical synthesis and hydrodechlorination. For example, the electrochemical synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid in a tank-type undivided electrolytic cell with a silver cathode demonstrates the reductive dechlorination process, achieving a high yield and purity of the product (Ma Chun, 2010).
Physical Properties Analysis
The physical properties of chlorinated picolinic acids, such as melting points, solubility, and stability, are influenced by the number and position of chloro substituents on the pyridine ring. The detailed characterization of these properties is crucial for their application and handling. For instance, the melting point of a product from the electrochemical synthesis of 3,6-dichloropicolinic acid was found to be between 151—153℃, indicating its purity and stability (Ma Chun, 2010).
Scientific Research Applications
Soil Degradation and Nitrification Inhibition :
- 6-Chloropicolinic acid is a metabolite from the decomposition of 2-chloro-6-(trichloromethyl) pyridine in soil, used with ammonium fertilizers as a nitrification inhibitor. Soil temperature significantly influences its decomposition rate, while soil organic matter and pH also affect it to a lesser extent. The chemical is likely biologically degraded (Meikle et al., 1977).
Electroreduction Studies :
- Studies on the electroreduction of this compound on mercury electrodes have been conducted, indicating that the reduction process is pH-dependent and involves multiple steps with varying kinetics (Corredor & Mellado, 2006).
Inhibition of Bacterial Growth :
- Both nitrapyrin and this compound can inhibit nitrite production in cells of Nitrosomonas europaea, a bacterium involved in nitrogen cycling. The inhibition mechanisms vary, with nitrapyrin showing immediate effects and this compound inducing a lag phase (Powell & Prosser, 1985).
Phytotoxicity and Plant Growth :
- Phytotoxicity studies on cotton and wheat seedlings exposed to nitrapyrin and this compound showed that both chemicals can reduce plant growth, with varying degrees of effect based on the site of exposure and inherent activity against each plant species (Geronimo et al., 1973).
Electrocatalytic Dechlorination :
- An aqueous phase electrocatalytic hydrogenation system using Pd catalysts has been developed to dechlorinate chloropicolinic acid mixtures, including this compound, into picolinic acid. This process is significant for treating organic wastes containing these compounds (Hong-xing et al., 2016).
Estimation in Soil :
- Methods have been developed for estimating this compound in soil, particularly relevant due to its formation as a residue from the application of certain agricultural chemicals (Redemann, 1967).
Reactivity with Halides :
- Studies on the reactivity of halides with triplets of this compound have provided insights into the chemical behavior and interaction of this compound under various conditions (Rollet & Richard, 2006).
Dehalogenation Studies :
- Investigations on the reductive dehalogenation of nitrapyrin, which forms this compound, by Nitrosomonas europaea have expanded the understanding of microbial interactions with this compound (Vannelli & Hooper, 1993).
Safety and Hazards
Future Directions
In recent years, electrokinetic (EK) remediation technology has gained significant attention among researchers. This technology has proven effective in the remediation of low-permeability polluted soil . Further exploration and investigation in this area are essential for advancing the field and improving environmental remediation strategies .
Mechanism of Action
Target of Action
The primary target of 6-Chloropicolinic acid is the Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
this compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of ZFPs, affecting both viral replication and normal cell homeostasis .
Biochemical Pathways
The compound plays a key role in the zinc transport pathway . It is also involved in the oxidation of the commercial nitrification inhibitor nitrapyrin . The oxidation process requires the concomitant oxidation of ammonia, hydroxylamine, or hydrazine .
Pharmacokinetics
The compound’s ability to undergo chemical reactions, such as nucleophilic substitution, allows for the modification of molecular structures and the creation of diverse chemical entities .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of ZFPs and the inhibition of their functions . This can have downstream effects on viral replication and normal cell homeostasis .
Action Environment
The rate of degradation of this compound in soil is significantly influenced by environmental factors such as soil temperature . Other factors such as the quantity of organic matter and pH also affect the rate of decomposition, but to a lesser extent .
properties
IUPAC Name |
6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMOIHCHCMSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | 6-chloro-2-pyridinecarboxylic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040289 | |
| Record name | 6-Chloro-2-picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
4684-94-0 | |
| Record name | 6-Chloropicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLOROPICOLINIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROPICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSZ6GQ419 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-chloropicolinic acid affect nitrification?
A1: this compound is the primary metabolite of nitrapyrin, a nitrification inhibitor. While nitrapyrin itself directly targets ammonia-oxidizing bacteria like Nitrosomonas europaea, inhibiting their ability to convert ammonia to nitrite [, ], this compound also exhibits inhibitory effects on these bacteria []. This suggests that both the parent compound and its metabolite contribute to reducing nitrification in soil.
Q2: What is the molecular structure and formula of this compound?
A2: this compound is a pyridine derivative with a carboxylic acid group at the 2-position and a chlorine atom at the 6-position. Its molecular formula is C6H4ClNO2.
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, research utilizing mass fragmentation and nuclear magnetic resonance (NMR) spectroscopy has been used to identify and characterize this compound and its related compounds [].
Q4: How stable is this compound in the environment?
A4: Research suggests that this compound can persist in soil, with studies focusing on measuring and predicting its disappearance rates []. Additionally, research has examined its hydrolysis and photolysis rates in dilute aqueous solutions []. These factors are crucial for understanding its long-term environmental impact.
Q5: Does this compound exhibit any catalytic properties?
A5: While not a catalyst itself, this compound is a product of a catalytic process. Research demonstrates that Nitrosomonas europaea can oxidize nitrapyrin to this compound []. This bacterial oxidation involves incorporating one oxygen atom from diatomic oxygen and another from water into the this compound molecule [].
Q6: How does the structure of this compound contribute to its activity compared to nitrapyrin?
A6: Studies comparing the phytotoxicity of nitrapyrin and this compound show differences in their effects on various plant species [, , ]. This suggests that the trichloromethyl group in nitrapyrin, which is absent in this compound, plays a role in its overall toxicity and interaction with plant systems.
Q7: What analytical methods are used to detect and quantify this compound?
A8: Several methods have been employed to analyze this compound, including gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) after derivatization with a sulfoacid []. This technique allows for the simultaneous determination of both nitrapyrin and its metabolite in various matrices, including crops []. Additionally, HPLC methods have been developed for residue analysis of nitrapyrin and this compound in crops [].
Q8: Has this compound been detected in the environment?
A9: Yes, a study in Iowa detected nitrapyrin, but not this compound, in streams, suggesting off-field transport following agricultural application []. This highlights the need for further research on the transport and fate of both nitrapyrin and its metabolites in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


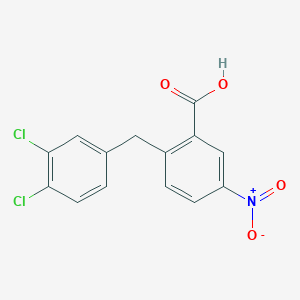
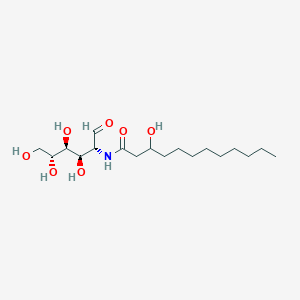
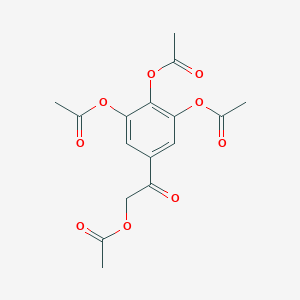
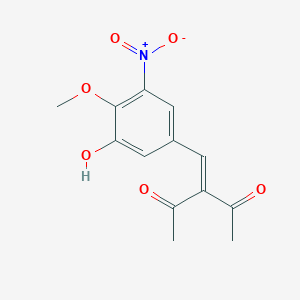


![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)

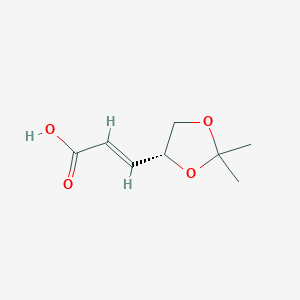
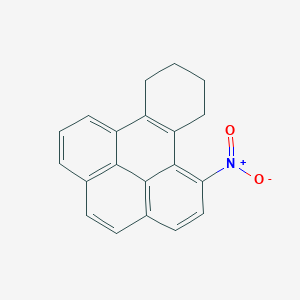
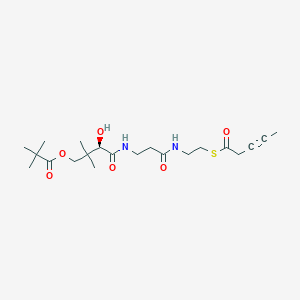

![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)